molecular formula C12H14O4 B118151 Diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate CAS No. 93952-12-6

Diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate

Cat. No. B118151
CAS RN: 93952-12-6
M. Wt: 226.26 g/mol
InChI Key: FLKPEMZONWLCSK-KDWZCNHSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of Diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate consists of a benzene ring with two ester groups attached at the 1 and 2 positions . The benzene ring is substituted with deuterium atoms at the 3, 4, 5, and 6 positions . The InChI representation of the molecule is InChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3/i5D,6D,7D,8D .


Chemical Reactions Analysis

While specific chemical reactions involving Diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate are not available, similar compounds have been studied. For instance, Diethyl 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate has been studied for its bromination reaction with NBS in methanol .


Physical And Chemical Properties Analysis

Diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate has a molecular weight of 226.26 g/mol . It has a computed XLogP3 value of 2.5, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . The compound has a topological polar surface area of 52.6 Ų .

Scientific Research Applications

Remediation of Aqueous Effluents

Diethyl Phthalate-d4 is used in the remediation of endocrine disrupting compounds in highly concentrated aqueous effluents . The process involves an arene hydrogenation followed by a photocatalytic step . The novelty relies on the use of TiO2-supported zerovalent Rh nanoparticles as multicatalytic materials (MCMs) for this two-step treatment . This approach offers promising alternatives in the case of photoresistive compounds .

Food and Beverage Contamination

Phthalates, including Diethyl Phthalate-d4, are present at very high concentrations in many surface waters and sediments due to their intensive use as plasticizers in polyvinyl chloride plastics, or as additives in personal care products or printing inks . They are known as endocrine disruptors and/or suspected as carcinogenic compounds . The release, and the persistent presence in water and wastewater of these phthalates, considered as priority pollutants by the United States Environmental Protection Agency (US EPA) and some of its international counterparts , have become a societal concern over the past few years .

Degradation Studies

Diethyl Phthalate-d4 is often used in degradation studies. For example, it has been used in a comparative study of diethyl phthalate degradation by UV/H .

Nanoparticle Research

Diethyl Phthalate-d4 is used in nanoparticle research, particularly in the study of TiO2-supported zerovalent Rh nanoparticles as multicatalytic materials .

Environmental Impact Studies

Due to their different physical and chemical properties, phthalates do not have the same human and environmental impacts . Diethyl Phthalate-d4 is used in studies to understand the environmental impact of phthalates .

Health Impact Studies

The association of phthalates, including Diethyl Phthalate-d4, to several human diseases is still under debate . It is used in health impact studies to understand the effects of phthalates on human health .

Mechanism of Action

Target of Action

Diethyl Phthalate-d4, also known as Diethyl phthalate-3,4,5,6-d4 or Diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate, is a deuterated compound of Diethyl Phthalate . It primarily targets the endocrine system, affecting the apoptotic system in PC12 cells . Phthalates, including Diethyl Phthalate, are known to disrupt the endocrine system, affecting reproductive health and physical development . They interfere with nuclear receptors in various neural structures involved in controlling brain functions .

Mode of Action

Diethyl Phthalate-d4 interacts with its targets by disrupting the hormone balance of the organism through interaction with hormone synthesis, transport, and metabolism . This disruption can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Biochemical Pathways

The biodegradation of Diethyl Phthalate-d4 in soil occurs by sequential hydrolysis of the two diethyl chains of the phthalate to produce monoethyl phthalate, followed by phthalic acid . This reaction occurs very slowly in an abiotic environment . There exists an alternative pathway of biodegradation which includes transesterification or demethylation by microorganisms, if the soil is also contaminated with methanol . This biodegradation has been observed in several soil bacteria .

Pharmacokinetics

It is known that phthalates, including diethyl phthalate, are absorbed, distributed, metabolized, and excreted in the body . The partitioning of phthalates among tissues is determined by various factors, including their physical and chemical attributes, which have a significant impact on their environmental fate, transport, and degradation in different natural settings .

Result of Action

The action of Diethyl Phthalate-d4 results in the disruption of the endocrine system, affecting the apoptotic system in PC12 cells . The developed intermediates of the transesterification or demethylation, ethyl methyl phthalate and dimethyl phthalate, enhance the toxic effect and are able to disrupt the membrane of microorganisms .

Action Environment

Diethyl Phthalate-d4 may enter the environment in industrial waste waters, by evaporation into the air from disposal sites, directly from consumer products, from the burning of plastic products, and by leaking from landfills into soil or water including groundwater . In air, Diethyl Phthalate-d4 may break down into other products . Environmental factors such as the presence of other contaminants (e.g., methanol in soil) can influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

diethyl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3/i5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKPEMZONWLCSK-KDWZCNHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC)C(=O)OCC)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584031
Record name Diethyl (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl Phthalate-d4

CAS RN

93952-12-6
Record name 1,2-Benzene-3,4,5,6-d4-dicarboxylic acid, diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93952-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl (~2~H_4_)benzene-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.